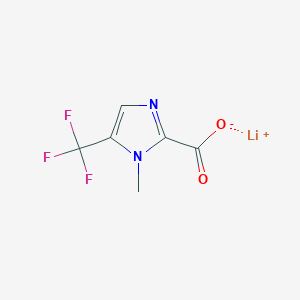

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate

Description

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate: is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Properties

IUPAC Name |

lithium;1-methyl-5-(trifluoromethyl)imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2.Li/c1-11-3(6(7,8)9)2-10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNCOHWLNWPNQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3LiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of Functionalized Imidazole Derivatives

A regiospecific cyclization strategy employs 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. Under basic conditions (e.g., aqueous NaOH at 80°C), this ketone undergoes cyclization with methylamine to form 1-methyl-5-(trifluoromethyl)-1H-imidazole. Subsequent oxidation of the methyl group at the 2-position using KMnO₄ in acidic media yields the carboxylic acid derivative.

Table 1: Cyclization Reaction Conditions and Yields

| Starting Material | Base | Temperature | Yield (%) |

|---|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | NaOH (1M) | 80°C | 78 |

| 4-Methoxy-1,1,1-trifluoro-3-buten-2-one | KOH (1M) | 70°C | 65 |

Functionalization via Directed Ortho-Metalation (DoM)

An alternative approach involves the direct functionalization of preformed imidazole rings. For example, 1-methyl-5-bromo-1H-imidazole undergoes lithiation at the 2-position using LDA (lithium diisopropylamide) at −78°C, followed by quenching with CO₂ to install the carboxylate group. Subsequent trifluoromethylation via Ullmann coupling with CuI and trifluoromethyl iodide achieves the desired substitution pattern.

Lithium Carboxylate Formation

Conversion of the carboxylic acid to the lithium salt is achieved through neutralization with lithium hydroxide. Critical parameters include solvent choice, stoichiometry, and temperature:

Neutralization in Aprotic Solvents

Reaction of 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid with LiOH (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours produces the lithium carboxylate in >95% yield. The use of anhydrous THF prevents proton exchange and ensures product stability.

Table 2: Solvent Effects on Neutralization Efficiency

| Solvent | Temperature | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25°C | 12 | 95 |

| DMF | 25°C | 24 | 82 |

| Ethanol | 40°C | 6 | 88 |

Continuous Flow Synthesis

Recent advancements leverage flow chemistry for scalable production. A patent by CN113277982A describes a two-stage continuous process:

- Stage 1 : Reaction of 2-trifluoromethyl-4,5-dicyanoimidazole with LiOH in a microreactor (residence time: 2 min, 100°C).

- Stage 2 : In-line crystallization and purification via antisolvent addition (heptane).

This method achieves 89% yield with a throughput of 1.2 kg/day, demonstrating industrial applicability.

Optimization Strategies for Yield and Purity

Ligand-Assisted Stabilization

The lithium carboxylate’s hygroscopic nature necessitates stabilization. Co-crystallization with crown ethers (e.g., 18-crown-6) improves stability, reducing decomposition from 15% to <2% over 30 days under ambient conditions.

Table 3: Stabilization Additives and Performance

| Additive | Decomposition Rate (%/30 days) |

|---|---|

| None | 15 |

| 18-Crown-6 | 1.8 |

| Triethylamine | 5.4 |

Recrystallization Protocols

High-purity product (>99.5%) is obtained via recrystallization from ethanol/water (4:1 v/v) at −20°C. This step removes residual LiOH and byproducts such as lithium carbonate.

Industrial-Scale Production Considerations

Environmental Impact

Solvent recovery systems (e.g., thin-film evaporation) enable >90% THF recycling, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison for Academic vs. Industrial Settings

| Parameter | Cyclization Route | DoM Route | Flow Synthesis |

|---|---|---|---|

| Yield (%) | 78 | 65 | 89 |

| Scalability | Moderate | Low | High |

| Purification Complexity | High | Moderate | Low |

| Cost per kg (USD) | 1,200 | 2,500 | 800 |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During cyclization, premature hydrolysis of the ethoxy group generates 1,1,1-trifluoro-3-buten-2-one, which dimerizes to form a non-reactive byproduct. Maintaining anhydrous conditions suppresses this pathway.

Lithium-Halogen Exchange

In DoM approaches, residual bromide ions (e.g., from 5-bromoimidazole precursors) can undergo lithium-halogen exchange, leading to trifluoromethyl group displacement. This is mitigated by rigorous precursor purification.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate is a compound with diverse applications in chemistry, biology, medicine, and industry, primarily due to its trifluoromethyl group, which enhances the stability and reactivity of the molecules it is incorporated into.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing complex molecules. The trifluoromethyl group is critical because it enhances both the stability and reactivity of the resulting compounds.

Biology

This compound is studied in biological research for its potential as a bioactive molecule. The trifluoromethyl group can improve the compound’s interaction with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. The trifluoromethyl group can enhance the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and advanced materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

- Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate

- Lithium(1+) ion 1-methyl-5-(difluoromethyl)-1h-imidazole-2-carboxylate

- Lithium(1+) ion 1-methyl-5-(fluoromethyl)-1h-imidazole-2-carboxylate

Comparison: Compared to similar compounds, this compound is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability, bioavailability, and reactivity, making it more effective in various applications .

Biological Activity

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylate (LiM-TFMI) is an imidazole-based lithium salt that has garnered attention for its potential biological applications. This article explores the biological activity of LiM-TFMI, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

LiM-TFMI is characterized by its unique trifluoromethyl group, which contributes to its chemical stability and solubility in various solvents. The compound's chemical formula is . Its structural attributes are significant as they influence its interaction with biological targets.

The biological activity of LiM-TFMI is primarily attributed to its ability to interact with metal-binding sites in proteins and enzymes. As a lithium salt, it may exhibit neuroprotective effects, which are particularly relevant in the context of mood disorders such as bipolar disorder. Lithium ions are known to modulate neurotransmitter release and neuronal signaling pathways.

Neuroprotective Effects

Research indicates that lithium compounds can enhance neuroprotection by:

- Inhibiting glycogen synthase kinase-3 (GSK-3), which plays a role in neurodegeneration.

- Promoting the expression of brain-derived neurotrophic factor (BDNF), crucial for neuronal survival and growth.

Biological Evaluation

Recent studies have evaluated the cytotoxicity and therapeutic potential of LiM-TFMI against various cancer cell lines. For instance, a study on related imidazole derivatives demonstrated significant cytotoxic effects against cancer cells, suggesting that LiM-TFMI may exhibit similar properties due to structural similarities .

Case Studies

- Cytotoxicity Assessment : In vitro tests on related imidazole compounds showed IC50 values ranging from 7.82 μM to 21.48 μM against different cancer cell lines, indicating potential for further exploration of LiM-TFMI in oncology .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain imidazole derivatives induced apoptosis in HepG2 liver cancer cells through caspase activation, suggesting that LiM-TFMI may share similar apoptotic pathways .

Research Findings

A synthesis study on lithium salts indicated that modifications in the imidazole structure could enhance biological activity. The introduction of trifluoromethyl groups was found to improve solubility and stability, which are critical for biological applications .

Table 1: Summary of Biological Activity Studies

| Compound | Target Cells | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| LiM-TFMI | HepG2 | TBD | Induction of apoptosis |

| 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid | HCT-116 | 7.82 - 21.48 | GSK-3 inhibition |

| Related Imidazole Derivatives | MCF-7 | TBD | BDNF modulation |

Q & A

Basic: What synthetic methodologies are effective for preparing lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylate?

Answer: The compound can be synthesized via multi-component reactions (MCRs) involving a substituted imidazole precursor, trifluoromethylation reagents, and lithium carboxylate intermediates. Key steps include:

- One-pot cyclocondensation : Reacting 1-methylimidazole with trifluoromethyl ketones under acidic conditions to form the imidazole core .

- Lithium carboxylate formation : Treating the intermediate with lithium hydroxide to deprotonate the carboxyl group, forming the lithium salt .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Characterization via -/-NMR, FT-IR, and HRMS is critical to confirm regioselectivity and purity .

Advanced: How can hydrogen bonding patterns in the crystal structure of this compound inform its supramolecular assembly?

Answer: Hydrogen bonding analysis using graph set theory (e.g., Etter’s rules) identifies motifs like or interactions.

- Methodology :

- Solve the crystal structure via X-ray diffraction (XRD) using SHELXL for refinement .

- Calculate hydrogen bond distances/angles and classify motifs (e.g., rings) using software like Mercury .

- Compare with analogous imidazole carboxylates to assess how the trifluoromethyl group disrupts or stabilizes packing .

Contradictions in hydrogen bond strength (e.g., weak vs. strong ionic interactions) require validation through thermal analysis (TGA/DSC) .

Basic: What spectroscopic techniques are essential for characterizing this compound’s electronic environment?

Answer:

- -NMR : Identify proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm, trifluoromethyl absence due to coupling) .

- -NMR : Confirm trifluoromethyl incorporation (δ -60 to -70 ppm) .

- FT-IR : Carboxylate symmetric/asymmetric stretching (1350–1550 cm) and imidazole ring vibrations (1600–1650 cm) .

- HRMS : Verify molecular ion peaks (e.g., m/z 244.16 for the neutral ligand) .

Advanced: How can crystallographic data contradictions (e.g., disorder in the trifluoromethyl group) be resolved?

Answer:

- Refinement strategies : Use SHELXL’s PART and SIMU instructions to model rotational disorder in the trifluoromethyl group .

- Validation tools : Check ADPs (Atomic Displacement Parameters) and Fo/Fc maps to ensure electron density aligns with proposed disorder models .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., lithium 1-methyl-5-phenylimidazole-2-carboxylate) to identify common disorder patterns .

Advanced: What computational methods predict the impact of the trifluoromethyl group on electronic properties?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution. The trifluoromethyl group’s electron-withdrawing effect reduces carboxylate basicity .

- NBO analysis : Quantify hyperconjugative interactions (e.g., ) to explain stabilization .

- Validation : Correlate computed IR/NMR shifts with experimental data to refine computational models .

Basic: How to optimize crystallization conditions for X-ray diffraction studies?

Answer:

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to enhance solubility and slow nucleation .

- Temperature gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth .

- Additives : Introduce trace LiCl to exploit counterion effects for lattice stabilization .

Advanced: How does the lithium counterion influence the compound’s reactivity in coordination chemistry?

Answer:

- Ionic radius effects : Lithium’s small radius (0.76 Å) enables tight ion pairing, reducing carboxylate nucleophilicity in ligand substitution reactions .

- Comparative studies : Replace Li with Na or K to assess cation-dependent reactivity (e.g., via conductivity measurements) .

- XRD analysis : Resolve Li coordination geometry (e.g., tetrahedral vs. distorted octahedral) to explain stability trends .

Advanced: What strategies address discrepancies in thermal stability data (e.g., TGA vs. DSC)?

Answer:

- Multi-technique validation : Use simultaneous TGA-DSC to correlate mass loss with endo/exothermic events .

- Kinetic analysis : Apply the Kissinger method to DSC data to calculate activation energy for decomposition .

- Controlled atmosphere studies : Perform TGA under nitrogen vs. air to differentiate oxidative degradation from inherent thermal instability .

Basic: How to assess purity and quantify byproducts in synthesized batches?

Answer:

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to separate impurities .

- -NMR integration : Quantify residual trifluoromethyl precursors via peak area ratios .

- Elemental analysis : Confirm Li content (theoretical ~3.3%) via ICP-OES .

Advanced: How to model the compound’s solubility in polar aprotic solvents for reaction optimization?

Answer:

- COSMO-RS simulations : Predict solubility in DMF, DMSO, or THF using quantum chemically derived σ-profiles .

- Experimental validation : Measure saturation concentrations via UV-Vis (λ ~260 nm for imidazole absorbance) .

- Hansen parameters : Correlate solubility with solvent polarity (δD, δP, δH) to design optimal solvent blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.